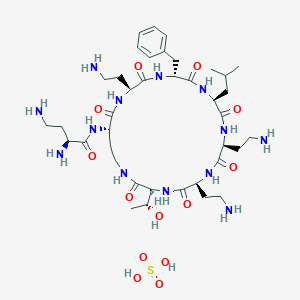
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Diphenylacetoxy-N-(2-Chlorethyl)piperidinhydrochlorid beinhaltet die Reaktion von 4-Diphenylacetoxy-N-(2-Chlorethyl)piperidin mit Salzsäure. Die Verbindung cyclisiert bei neutralem pH-Wert zu einem Aziridiniumion, das dann kovalent an Muskarinrezeptoren bindet .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert. Die Synthese beinhaltet typischerweise Standardmethoden der organischen Synthese, einschließlich der Verwendung von Schutzgruppen, selektiver Alkylierung und Reinigungsprozessen wie Umkristallisation und Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Diphenylacetoxy-N-(2-Chlorethyl)piperidinhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Cyclisierung: Bei neutralem pH-Wert cyclisiert die Verbindung zu einem Aziridiniumion.
Substitution: Das Aziridiniumion kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Cyclisierung: Neutrale pH-Bedingungen sind für die Cyclisierung zur Bildung des Aziridiniumions erforderlich.
Substitution: Nucleophile wie Amine oder Thiole können unter milden Bedingungen mit dem Aziridiniumion reagieren.
Hauptprodukte, die gebildet werden
Cyclisierung: Bildung des Aziridiniumions.
Substitution: Bildung von substituierten Piperidinderivaten.
Wissenschaftliche Forschungsanwendungen
4-Diphenylacetoxy-N-(2-Chlorethyl)piperidinhydrochlorid wird in der wissenschaftlichen Forschung, insbesondere bei der Untersuchung von muskarinischen Acetylcholinrezeptoren, ausgiebig eingesetzt. Seine Anwendungen umfassen:
Chemie: Als Werkzeug zur Untersuchung der Bindung und Funktion von Muskarinrezeptoren eingesetzt.
Industrie: Begrenzte industrielle Anwendungen, hauptsächlich in Forschungsumgebungen eingesetzt.
5. Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung durch irreversible Bindung an muskarinische Acetylcholinrezeptoren. Die Cyclisierung der Verbindung zu einem Aziridiniumion ermöglicht eine kovalente Bindung an den Rezeptor, was zur Inaktivierung des Rezeptors führt . Diese irreversible Bindung ist nützlich, um die Funktion bestimmter Rezeptorsubtypen zu untersuchen.
Wirkmechanismus
The compound exerts its effects by irreversibly binding to muscarinic acetylcholine receptors. The cyclization of the compound to form an aziridinium ion allows it to covalently bind to the receptor, leading to the inactivation of the receptor . This irreversible binding is useful for studying the function of specific receptor subtypes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Diphenylacetoxy-N,N-Dimethylpiperidin: Ein selektiver Muskarinantagonist mit ähnlichen Bindungseigenschaften, der jedoch kein Aziridiniumion bildet.
N-(2-Chlorethyl)-4-Piperidinol: Eine weitere Verbindung, die Aziridiniumionen bilden kann, aber keine Diphenylacetoxygruppe aufweist.
Einzigartigkeit
4-Diphenylacetoxy-N-(2-Chlorethyl)piperidinhydrochlorid ist einzigartig, da es ein Aziridiniumion bilden kann, das eine irreversible Bindung an Muskarinrezeptoren ermöglicht. Diese Eigenschaft macht es zu einem wertvollen Werkzeug zur Untersuchung der Rezeptorfunktion und zur Entwicklung von rezeptororientierten Therapien .
Eigenschaften
Molekularformel |
C21H25Cl2NO2 |
|---|---|
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
[1-(2-chloroethyl)piperidin-4-yl] 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C21H24ClNO2.ClH/c22-13-16-23-14-11-19(12-15-23)25-21(24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,19-20H,11-16H2;1H |
InChI-Schlüssel |
ZZTCNNZHOWDRPS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl.Cl |
Kanonische SMILES |
C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl.Cl |
Synonyme |
4-DAMP mustard 4-diphenylacetoxy-1-(2-chloroethyl)piperidine N-(2-chloroethyl)-4-piperidinyl diphenylacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)








![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)
